

An In-depth Technical Guide to the Spectral Data of Ethyl 4-aminocyclohexanecarboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 4-aminocyclohexanecarboxylate</i>
Cat. No.:	B162165

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for **ethyl 4-aminocyclohexanecarboxylate**. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document presents predicted spectral data based on the analysis of analogous compounds and established spectroscopic principles, given the absence of a complete public dataset for the target molecule.

Chemical Structure and Isomerism

Ethyl 4-aminocyclohexanecarboxylate exists as two geometric isomers: cis and trans. The spatial orientation of the amino and ethyl carboxylate groups on the cyclohexane ring significantly influences their respective spectral characteristics.

- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight: 171.24 g/mol
- CAS Numbers:
 - cis-isomer: 3685-28-7[1][2]
 - trans-isomer: 1678-68-8[1]

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for the cis and trans isomers of **ethyl 4-aminocyclohexanecarboxylate**.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Protons	Predicted Chemical Shift (cis-isomer)	Predicted Chemical Shift (trans-isomer)	Multiplicity	Integration
-O-CH ₂ -CH ₃	4.12	4.12	Quartet	2H
-O-CH ₂ -CH ₃	1.25	1.25	Triplet	3H
CH-COOEt	2.45 (axial)	2.20 (equatorial)	Multiplet	1H
CH-NH ₂	3.10 (equatorial)	2.65 (axial)	Multiplet	1H
Cyclohexyl -CH ₂ - (axial)	1.40 - 1.60	1.20 - 1.40	Multiplet	4H
Cyclohexyl -CH ₂ - (equatorial)	1.80 - 2.00	1.85 - 2.05	Multiplet	4H
-NH ₂	1.50 (broad)	1.50 (broad)	Singlet	2H

Note: The chemical shifts for the cyclohexyl protons are highly dependent on their axial or equatorial positions and the conformation of the ring. The cis isomer is expected to have a more conformationally mobile ring, leading to broader signals.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon	Predicted Chemical Shift (cis-isomer)	Predicted Chemical Shift (trans-isomer)
-C=O	175.5	176.0
-O-CH ₂ -CH ₃	60.3	60.3
C-COOEt	42.5	43.5
C-NH ₂	49.0	50.0
Cyclohexyl -CH ₂ -	28.5, 30.0	29.5, 31.5
-O-CH ₂ -CH ₃	14.2	14.2

Note: The chemical shifts of the cyclohexane carbons are influenced by the stereochemistry of the substituents. The trans isomer generally shows slightly downfield shifts for the C1 and C4 carbons compared to the cis isomer.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration
N-H (amine)	3300 - 3500	Symmetric and asymmetric stretching
C-H (alkane)	2850 - 2960	Stretching
C=O (ester)	1730 - 1740	Stretching
C-O (ester)	1150 - 1250	Stretching
C-N (amine)	1020 - 1220	Stretching
N-H (amine)	1590 - 1650	Bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Relative Intensity	Assignment
171	Moderate	$[M]^+$ (Molecular Ion)
126	High	$[M - OCH_2CH_3]^+$
98	High	$[M - COOEt]^+$
84	Moderate	$[C_6H_{10}N]^+$
56	High	$[C_4H_8]^+$ (from cyclohexyl ring fragmentation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **ethyl 4-aminocyclohexanecarboxylate** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover a range of 0-200 ppm.

- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Process the data with a line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy

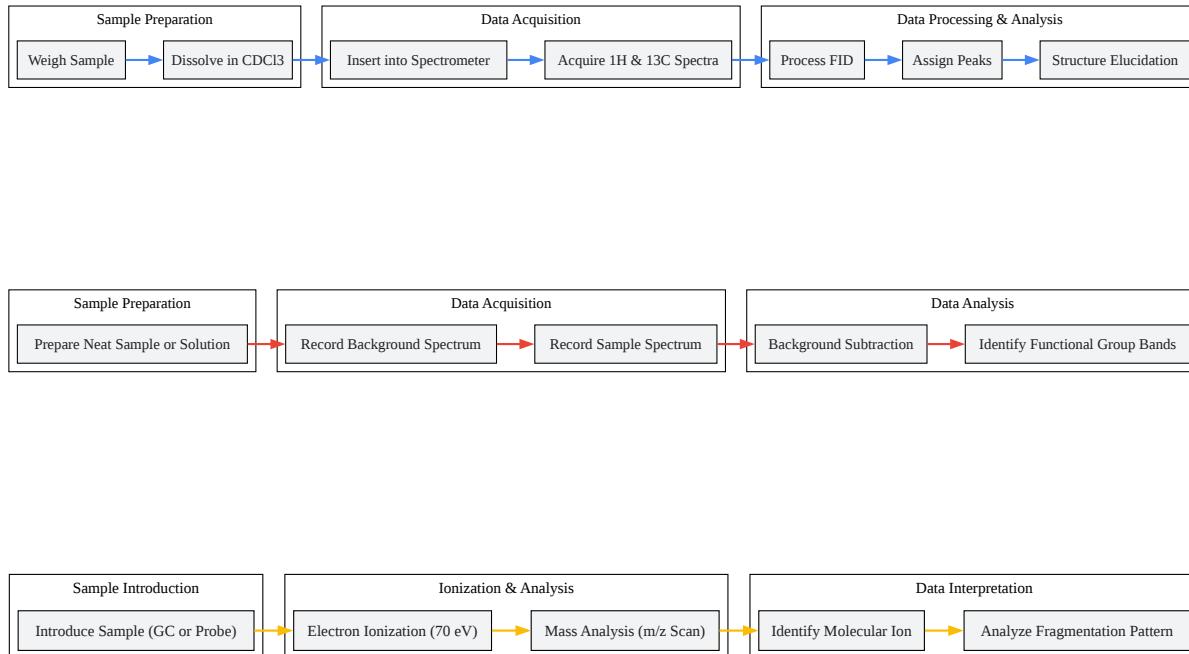
- Sample Preparation:
 - Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of 40-300 amu.
- Data Acquisition: Acquire the mass spectrum and identify the molecular ion and major fragment ions.

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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